Celastrol

Catalog No.
S548363
CAS No.
34157-83-0
M.F
C29H38O4
M. Wt
450.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Celastrol

CAS Number

34157-83-0

Product Name

Celastrol

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

Molecular Formula

C29H38O4

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1

InChI Key

KQJSQWZMSAGSHN-JJWQIEBTSA-N

Synonyms

3-Hydroxy-2-oxo-24-nor-D:A-friedooleana-1(10),3,5,7-tetraen-29-oic acid; Tripterin; (9b,13a,14b,20a)-3-Hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)O

Neurodegenerative Diseases:

  • Alzheimer's disease (AD): Studies suggest celastrol may improve cognitive function and memory in AD models by promoting the clearance of amyloid-beta plaques, reducing neuroinflammation, and protecting nerve cells [].
  • Parkinson's disease (PD): Research indicates celastrol's potential to mitigate neurodegeneration, suppress the aggregation of alpha-synuclein (a protein linked to PD), and improve motor function in PD models [].

Cancer:

Celastrol exhibits anti-tumor properties in various cancer types in preclinical studies, potentially by:

  • Inducing cell death in cancer cells [].
  • Inhibiting angiogenesis (the formation of new blood vessels that tumors need to grow) [].
  • Suppressing the proliferation and migration of cancer cells [].

Metabolic Diseases:

Celastrol displays potential benefits in managing various metabolic conditions, including:

  • Obesity: Studies suggest celastrol may promote weight loss and improve insulin sensitivity by regulating energy metabolism and inflammation [].
  • Non-alcoholic fatty liver disease (NAFLD): Research indicates celastrol may protect the liver, improve fat metabolism, and reduce inflammation in NAFLD models [].

Celastrol is a natural bioactive compound derived from the roots of the plant Tripterygium wilfordii, commonly known as Thunder God Vine. This compound belongs to the class of triterpenoids and is characterized as a quinone methide. Celastrol has garnered attention for its significant antioxidant, anti-inflammatory, and anticancer properties, making it a subject of extensive research in pharmacology and medicinal chemistry. Its unique structure includes a pentacyclic triterpene framework, which contributes to its diverse biological activities and therapeutic potential .

Celastrol's mechanism of action in various biological processes remains an active area of research. Studies suggest it interacts with multiple cellular pathways. One key mechanism involves its interaction with the NR4A1 receptor, which plays a role in inflammation and autophagy (cellular cleaning process) []. Celastrol may also inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and immune response. Additionally, it might influence insulin sensitivity and glucose metabolism.

The chemical reactivity of celastrol is primarily attributed to its quinone methide moiety, which can undergo various transformations. Celastrol can react with nucleophiles, leading to the formation of adducts that may contribute to its biological effects. Specific reactions include:

  • Oxidation: Celastrol can undergo oxidation, resulting in different derivatives that may have altered biological activities.
  • Nucleophilic attack: The electrophilic nature of the quinone methide allows for nucleophilic attack by thiols and amines, which can modify its activity and interactions with cellular targets .

Celastrol exhibits a broad spectrum of biological activities, particularly in the context of cancer treatment. Key mechanisms through which celastrol exerts its effects include:

  • Apoptosis induction: Celastrol triggers programmed cell death in various cancer cell lines, including breast, liver, and prostate cancer cells.
  • Autophagy modulation: It enhances autophagic processes, particularly through the unfolded protein response pathway, contributing to cell death in stressed cells .
  • Cell cycle arrest: Celastrol can halt cell proliferation by interfering with cell cycle progression.
  • Anti-inflammatory effects: It inhibits pro-inflammatory cytokines and pathways, thereby reducing inflammation .

Additionally, celastrol has been shown to target multiple signaling pathways such as reactive oxygen species (ROS)/c-Jun N-terminal kinase (JNK), Akt/mammalian target of rapamycin (mTOR), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .

The synthesis of celastrol can be achieved through various methods:

  • Natural extraction: Traditionally, celastrol is extracted from Tripterygium wilfordii roots using organic solvents.
  • Total synthesis: Recent advances have led to total synthesis methods that allow for the production of celastrol in the laboratory. For example, one method involves bromination of 2,3-dimethylbutadiene followed by several steps including cyclization and functional group transformations to yield celastrol .
  • Biotechnological approaches: Recent studies have explored biosynthetic pathways in yeast to produce celastrol from simpler precursors like table sugar, enhancing scalability and efficiency .

Celastrol has several promising applications:

  • Cancer therapy: Due to its anticancer properties, celastrol is being investigated as a potential therapeutic agent for various malignancies.
  • Anti-obesity treatments: Research indicates that celastrol may aid in weight loss by regulating metabolic pathways and reducing inflammation associated with obesity .
  • Neuroprotection: Its antioxidant properties suggest potential applications in neurodegenerative diseases .

Interaction studies have revealed that celastrol binds to various molecular targets within cells:

  • Peroxiredoxin-2 inhibition: Celastrol has been shown to inhibit peroxiredoxin-2, an enzyme involved in oxidative stress response, thereby enhancing cellular stress responses .
  • Proteome-wide profiling: Studies have employed quantitative proteomics to identify cellular targets of celastrol in cancer cells, revealing a complex network of interactions that underlie its biological effects .

Celastrol's unique structure and biological activity set it apart from other compounds within the triterpenoid family. Here are some similar compounds for comparison:

CompoundSourceBiological Activity
Triptoquinone ATripterygium wilfordiiAnticancer and anti-inflammatory
Oleanolic acidOlive oilAntioxidant and hepatoprotective
Ursolic acidApple peelsAnti-inflammatory and anticancer
Betulinic acidBirch barkAntiviral and anticancer

Uniqueness of Celastrol

Celastrol is distinguished by its potent anticancer effects combined with its ability to modulate multiple cellular pathways simultaneously. Unlike many other triterpenoids that primarily exhibit single mechanisms of action, celastrol's multifaceted approach makes it a promising candidate for combination therapies in cancer treatment and other diseases.

Molecular Structure and Formula (C29H38O4)

Celastrol is a pentacyclic triterpene compound with the molecular formula C29H38O4 [1] [2] [3]. The compound belongs to a specialized class of organic molecules known as quinone methides, which are characterized by their cross-conjugated structure rather than aromatic configuration [5] [23]. Celastrol exhibits a complex polycyclic framework consisting of five interconnected ring systems designated as rings A through E [5] [20].

The structural architecture of celastrol features a friedelane-type triterpene backbone with specific functional modifications [25] [26]. The molecule contains six defined stereocenters, contributing to its three-dimensional complexity [1]. The International Union of Pure and Applied Chemistry nomenclature for celastrol is (2R,4aS,6aS,12bR,14aS,14bR)-10-Hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydro-2-picenecarboxylic acid [1] [4].

The quinone methide functionality is located primarily within the A and B ring systems, where the electrophilic centers responsible for the compound's biological reactivity are positioned [13] [20]. Ring E contains the carboxylic acid functionality at the C-20 position, which serves as a critical site for structural modifications and chemical derivatization [17] [29].

Physicochemical Characteristics

Molecular Weight and Density

The molecular weight of celastrol has been precisely determined through multiple analytical methods. High-resolution mass spectrometry measurements indicate a molecular weight of 450.619 daltons, with the monoisotopic mass calculated as 450.277010 daltons [1] [3]. Alternative measurements report values of 450.61 and 450.6 daltons, reflecting minor variations in measurement precision [3] [8].

The density of celastrol has been experimentally determined as 1.2 grams per cubic centimeter under standard conditions [3] [6]. This relatively high density value is consistent with the compact polycyclic structure and the presence of multiple oxygen-containing functional groups within the molecular framework.

Table 1: Physical Constants of Celastrol

PropertyValueReference
Molecular Weight450.619 g/mol [1]
Monoisotopic Mass450.277010 Da [1]
Density1.2 g/cm³ [3] [6]
Average Mass450.619 Da [1]

Melting Point and Boiling Point Parameters

The melting point of celastrol exhibits some variation depending on the measurement conditions and sample purity. The most commonly reported melting point range is 219-230°C, with high-purity samples typically melting within this range [3] [5] [6]. Alternative measurements report melting points of 213°C and 203°C, which may reflect differences in sample preparation or measurement methodology [2] [7].

The predicted boiling point of celastrol has been calculated using computational methods as 645.7 ± 55.0°C [3]. This high boiling point is characteristic of large, complex organic molecules with extensive intermolecular interactions and reflects the substantial thermal energy required to overcome the van der Waals forces between celastrol molecules in the liquid phase.

Table 2: Thermal Properties of Celastrol

PropertyValueSource
Melting Point Range219-230°C [3] [5] [6]
Alternative Melting Point213°C [2]
Alternative Melting Point203°C [7]
Predicted Boiling Point645.7 ± 55.0°C [3]

Solubility Profile in Various Solvents

Celastrol demonstrates markedly different solubility characteristics across various solvent systems, reflecting its amphiphilic nature with both hydrophobic and hydrophilic structural elements [5] [10] [11]. The compound exhibits poor solubility in aqueous systems but demonstrates good solubility in organic solvents.

In dimethyl sulfoxide, celastrol achieves solubility concentrations exceeding 10 milligrams per milliliter [3] [8] [10]. Ethanol provides similar solubility characteristics, with approximately 10 milligrams per milliliter dissolution capacity [10] [11]. Dimethyl formamide offers enhanced solubility, supporting concentrations up to 20 milligrams per milliliter [10].

Water solubility of celastrol is extremely limited, classifying the compound as sparingly soluble in aqueous buffers [5] [10]. For applications requiring aqueous solutions, celastrol must first be dissolved in an organic solvent such as dimethyl formamide before dilution with the desired aqueous buffer system [10].

Table 3: Solubility Profile of Celastrol

SolventSolubility (mg/ml)Classification
Dimethyl Sulfoxide>10Highly Soluble
Ethanol~10Highly Soluble
Dimethyl Formamide~20Highly Soluble
WaterSparingly SolublePoor Solubility
Aqueous BuffersSparingly SolublePoor Solubility

Spectroscopic Properties

Celastrol exhibits distinctive spectroscopic characteristics that facilitate its identification and structural analysis [5] [10] [12]. Ultraviolet-visible spectroscopy reveals maximum absorption wavelengths at 253 nanometers and 424 nanometers in methanol solution [3] [5]. The absorption at 424 nanometers is particularly characteristic of the quinone methide chromophore and contributes to the red coloration of celastrol samples [5] [8].

Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 analyses [12] [27]. The proton nuclear magnetic resonance spectrum displays characteristic signals corresponding to the seven methyl groups present in the molecular structure, appearing as singlets in the high-field region [27]. The carbon-13 nuclear magnetic resonance spectrum confirms the presence of 29 carbon atoms with distinct chemical shift patterns consistent with the polycyclic triterpene framework [12] [27].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 451 in positive ion mode, corresponding to the protonated molecular ion [M+H]+ [4] [12]. High-resolution mass spectrometry confirms the molecular formula through accurate mass determination, with calculated values matching experimental observations within acceptable tolerance limits [12] [27].

Table 4: Spectroscopic Properties of Celastrol

TechniqueKey ValuesCharacteristics
UV-Visibleλmax: 253 nm, 424 nmQuinone methide absorption
1H NMRMultiple singletsSeven methyl groups
13C NMR29 carbon signalsTriterpene framework
Mass Spectrometry[M+H]+ 451Molecular ion confirmation

Chemical Reactivity and Stability

Celastrol demonstrates significant chemical reactivity primarily through its quinone methide functionality, which acts as an electrophilic Michael acceptor [5] [13] [20]. The compound readily undergoes nucleophilic addition reactions at the exocyclic double bond, with nucleophilic attack resulting in rearomatization and making such reactions thermodynamically favorable [23] [20].

The electrophilic reactivity of celastrol enables covalent binding to nucleophilic thiol groups of cysteine residues in proteins [5] [13] [20]. This thiol reactivity represents a fundamental mechanism underlying many of celastrol's biological interactions and has been demonstrated through nuclear magnetic resonance spectroscopy studies showing reversible addition reactions with β-mercaptoethanol [12] [13].

Celastrol exhibits moderate thermal stability under standard storage conditions but requires protection from light and moisture to maintain chemical integrity [3] [6] [11]. The compound remains stable for extended periods when stored at -20°C under inert atmosphere conditions [6] [8] [11]. Solutions in dimethyl sulfoxide or ethanol demonstrate stability for up to one month when stored at -20°C [3] [8].

The predicted acid dissociation constant (pKa) for celastrol is 4.78 ± 0.70, indicating moderate acidity for the carboxylic acid functionality [3]. This pKa value influences the compound's behavior in different pH environments and affects its solubility characteristics in buffered systems.

Table 5: Chemical Reactivity Parameters

PropertyValueImplications
pKa (predicted)4.78 ± 0.70Moderate acidity
Michael AcceptorActiveElectrophilic reactivity
Thiol ReactivityHighProtein binding capacity
Thermal StabilityModerateRequires controlled storage
Storage Temperature-20°COptimal preservation

Structural Elucidation History

The structural elucidation of celastrol represents a century-long journey of scientific investigation that began with its initial isolation from traditional medicinal plants [24] [26]. Celastrol was first extracted from Tripterygium wilfordii Hook F. in 1936, marking the beginning of systematic chemical characterization of this complex natural product [26].

The early decades of celastrol research focused on establishing the basic molecular formula and identifying key functional groups through classical chemical analysis methods [24] [26]. The recognition of celastrol as a triterpene compound emerged through comparative studies with related natural products and systematic degradation experiments that revealed the polycyclic framework.

Advanced spectroscopic techniques revolutionized celastrol structural determination during the latter half of the twentieth century [27] [12]. Nuclear magnetic resonance spectroscopy enabled detailed analysis of the molecular connectivity and stereochemistry, while mass spectrometry provided precise molecular weight determination and fragmentation patterns consistent with the proposed structure [12] [27].

X-ray crystallographic analysis has provided definitive confirmation of celastrol's three-dimensional structure, including absolute stereochemical configuration [27] [20]. These crystallographic studies have revealed detailed bond lengths, bond angles, and molecular packing arrangements that validate the structural assignments made through spectroscopic methods.

Modern computational chemistry approaches have supplemented experimental structural studies by providing theoretical predictions of molecular properties and reactivity patterns [20] [43]. Density functional theory calculations have been particularly valuable in understanding the electronic structure of the quinone methide functionality and predicting sites of chemical reactivity.

Structure-Activity Relationships

Structure-activity relationship studies of celastrol have identified critical molecular features that determine biological activity and provided insights for rational drug design approaches [17] [18] [19]. The quinone methide functionality located within the A and B ring systems represents the primary pharmacophore responsible for electrophilic reactivity and protein binding interactions [13] [17] [20].

Modifications to the carboxylic acid group at the C-20 position have revealed significant tolerance for structural variation while maintaining biological activity [17] [29] [34]. Esterification and amidation reactions at this position have generated numerous derivatives with altered pharmacological profiles, suggesting that the carboxylic acid group primarily influences solubility and pharmacokinetic properties rather than direct target binding [29] [34].

The hydroxyl group at the C-10 position plays a crucial role in maintaining the quinone methide reactivity, as demonstrated by studies with dihydrocelastrol diacetate derivatives that show dramatically reduced biological activity [13]. Acetylation or other modifications of this hydroxyl group significantly impair the electrophilic character of the molecule and reduce protein binding affinity.

Stereochemical integrity throughout the polycyclic framework is essential for biological activity, with studies indicating that alterations to the three-dimensional structure through ring modifications or stereochemical inversions result in substantial loss of activity [17] [18]. The specific spatial arrangement of functional groups appears critical for optimal target protein recognition and binding.

Recent structure-activity relationship investigations have explored systematic modifications of the methyl substituents and ring system to identify positions tolerant of structural change [17] [18] [19]. These studies have revealed that modifications to the E ring system, particularly at positions distant from the quinone methide functionality, can be accommodated with retention of biological activity, providing opportunities for improving pharmaceutical properties without compromising efficacy.

Table 6: Structure-Activity Relationship Summary

Structural ElementModification ToleranceActivity Impact
Quinone Methide (A/B rings)LowCritical for activity
C-20 Carboxylic AcidHighPrimarily affects solubility
C-10 Hydroxyl GroupLowEssential for reactivity
Stereochemical CentersLowRequired for target recognition
E Ring SubstituentsModeratePharmaceutical optimization possible

Physical Description

Solid

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

450.27700969 g/mol

Monoisotopic Mass

450.27700969 g/mol

Heavy Atom Count

33

UNII

L8GG98663L

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

34157-83-0

Wikipedia

Celastrol

Dates

Modify: 2023-08-15
Senger, D., et al., Science, 219, 983 (1983)

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